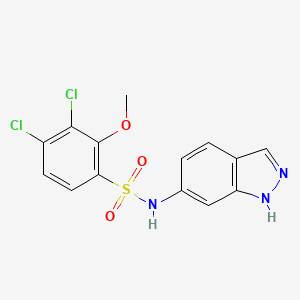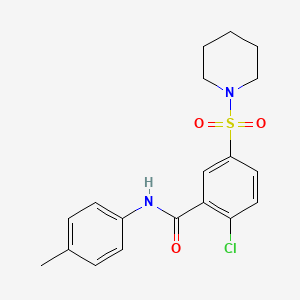
2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets such as PLCγ2 and AKT. This leads to the activation of various signaling pathways that promote B-cell survival, proliferation, and differentiation. 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide binds to the ATP-binding pocket of BTK and inhibits its activity, thereby blocking downstream signaling and inducing apoptosis of B-cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis of CLL and NHL cells in vitro, as well as in vivo in xenograft models. In addition, this compound has been shown to inhibit the proliferation and survival of primary CLL and NHL cells from patients. This compound has also been shown to reduce the levels of several cytokines and chemokines that are involved in the pathogenesis of B-cell malignancies, such as IL-6 and CXCL13.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling with minimal off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for oral dosing and good tissue penetration. However, one of the limitations of this compound is its potential for drug-drug interactions, as it is metabolized by several cytochrome P450 enzymes. In addition, the long-term safety and efficacy of this compound in humans is still being evaluated.
Orientations Futures
Several potential future directions for research on 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide include:
1. Combination therapy with other targeted agents, such as inhibitors of PI3K or BCL-2, to enhance the anti-tumor activity of this compound.
2. Evaluation of this compound in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cells, to enhance the anti-tumor immune response.
3. Investigation of the role of this compound in other B-cell malignancies, such as Waldenstrom's macroglobulinemia or mantle cell lymphoma.
4. Development of biomarkers to predict response to this compound and identify patients who are most likely to benefit from treatment.
5. Evaluation of the safety and efficacy of this compound in clinical trials, including phase 2 and 3 studies in patients with CLL and NHL.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide involves several steps, including the preparation of the key intermediate 2-chloro-5-nitrobenzoic acid, which is then converted into the corresponding amide using 4-methylphenylamine and piperidine as the amine and base, respectively. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
2-chloro-N-(4-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues.
Propriétés
IUPAC Name |
2-chloro-N-(4-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-5-7-15(8-6-14)21-19(23)17-13-16(9-10-18(17)20)26(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKFKMHDVPJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
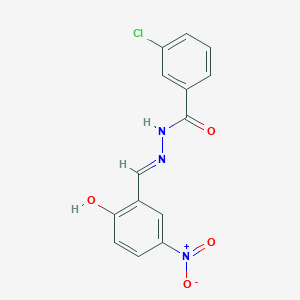
![2-(3-{1-[2-(1-methyl-2-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B6045912.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6045921.png)
![2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6045931.png)
![N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6045932.png)
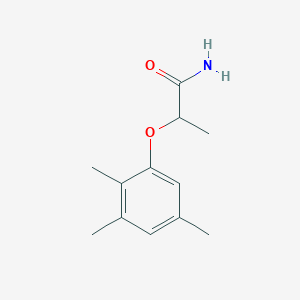
![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B6045938.png)

![2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6045960.png)
![4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6045967.png)
![{1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6045971.png)
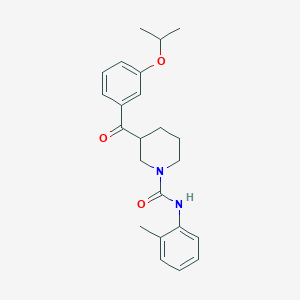
![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)
